molecular formula C13H10N2O2S B1305915 5-(6-Methyl-1H-benzoimidazol-2-ylsulfanyl)-furan-2-carbaldehyde CAS No. 842957-71-5

5-(6-Methyl-1H-benzoimidazol-2-ylsulfanyl)-furan-2-carbaldehyde

Cat. No.: B1305915
CAS No.: 842957-71-5
M. Wt: 258.3 g/mol
InChI Key: SMYSLMXDOBVUIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(6-Methyl-1H-benzoimidazol-2-ylsulfanyl)-furan-2-carbaldehyde is a complex organic compound characterized by the presence of a benzimidazole ring, a furan ring, and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(6-Methyl-1H-benzoimidazol-2-ylsulfanyl)-furan-2-carbaldehyde typically involves multi-step organic reactions One common synthetic route starts with the preparation of 6-Methyl-1H-benzoimidazole, which is then functionalized to introduce the sulfanyl group

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(6-Methyl-1H-benzoimidazol-2-ylsulfanyl)-furan-2-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.

Major Products

    Oxidation: Formation of 5-(6-Methyl-1H-benzoimidazol-2-ylsulfanyl)-furan-2-carboxylic acid.

    Reduction: Formation of 5-(6-Methyl-1H-benzoimidazol-2-ylsulfanyl)-furan-2-methanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(6-Methyl-1H-benzoimidazol-2-ylsulfanyl)-furan-2-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

Mechanism of Action

The mechanism of action of 5-(6-Methyl-1H-benzoimidazol-2-ylsulfanyl)-furan-2-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the benzimidazole ring suggests potential interactions with DNA or proteins, while the aldehyde group can form covalent bonds with nucleophilic sites in biomolecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-(6-Methyl-1H-benzoimidazol-2-ylsulfanyl)-butyric acid
  • (5-Methyl-1H-benzoimidazol-2-ylsulfanyl)-acetic acid
  • 2-(6-Methyl-1H-benzoimidazol-2-ylsulfanyl)-propionic acid

Uniqueness

5-(6-Methyl-1H-benzoimidazol-2-ylsulfanyl)-furan-2-carbaldehyde is unique due to the combination of its structural features, including the benzimidazole and furan rings, as well as the aldehyde functional group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

5-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]furan-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O2S/c1-8-2-4-10-11(6-8)15-13(14-10)18-12-5-3-9(7-16)17-12/h2-7H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMYSLMXDOBVUIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)SC3=CC=C(O3)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50389771
Record name 5-(6-Methyl-1H-benzoimidazol-2-ylsulfanyl)-furan-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50389771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

842957-71-5
Record name 5-(6-Methyl-1H-benzoimidazol-2-ylsulfanyl)-furan-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50389771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.